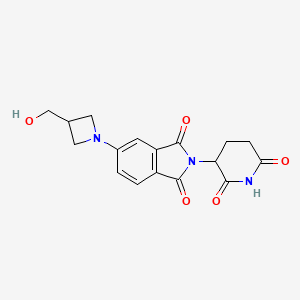![molecular formula C14H21N3O5 B15363617 1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)
1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound with potential significance in various scientific fields. This compound consists of a pyrimidine ring fused with a hydroxyl-oxolane structure, coupled with a morpholinylmethyl substituent. Its unique configuration offers potential biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves:
Starting from commercially available starting materials.
Construction of the oxolane ring via a series of cyclization reactions.
Introduction of the morpholine ring through nucleophilic substitution.
Methylation and other functional group transformations to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production may involve scalable synthetic routes with optimized reaction conditions:
Catalysis and reagents that promote high yield and purity.
Use of efficient purification techniques like chromatography.
Application of green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes several types of reactions:
Oxidation: : Typically involves reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by various catalysts or base/acid conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum, transition metal complexes.
Major Products
Oxidation products include ketones and carboxylic acids.
Reduction products often yield alcohols or amines.
Substitution reactions can introduce various functional groups, modifying the chemical and biological properties of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione finds diverse applications:
Chemistry: : As an intermediate in organic synthesis, used in the construction of complex molecules.
Biology: : Serves as a biochemical probe or ligand in molecular biology studies.
Medicine: : Potential therapeutic agent due to its unique biological activity, under research for drug development.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors in biological systems.
Pathways Involved: : Participates in cellular signaling pathways or biochemical cascades, modulating physiological responses.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds:
5-Methylpyrimidine-2,4-dione: : Lacks the complex ring structure and morpholine substituent, thus exhibiting different chemical properties.
1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl] derivatives: : Variations in substituents lead to altered reactivity and biological activity.
By comparing its structure and properties, 1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione stands out for its unique configuration, impacting its chemical and biological applications.
Eigenschaften
Molekularformel |
C14H21N3O5 |
|---|---|
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(18)11(22-12)8-16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
VRKKFNNSVKYYIE-QJPTWQEYSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN3CCOCC3)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN3CCOCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
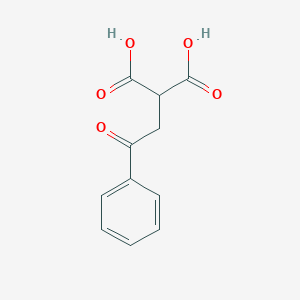


![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
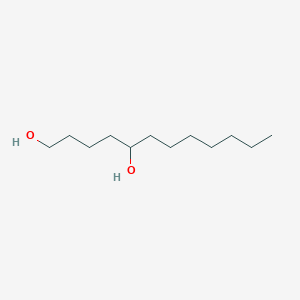
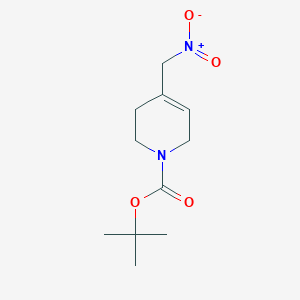
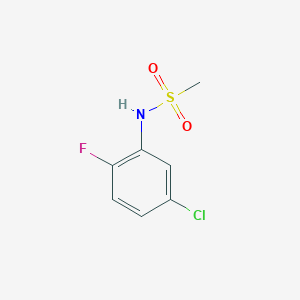
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
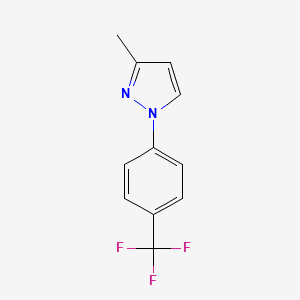

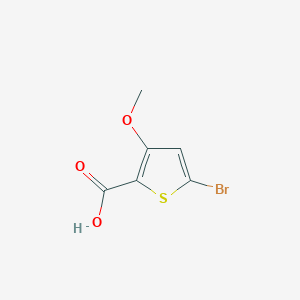
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
